Calmidazolium Chloride: A Technical Guide for Researchers
Calmidazolium Chloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calmidazolium (B1211579) Chloride (CMZ) is a potent, cell-permeable imidazolium (B1220033) salt widely recognized as a high-affinity antagonist of calmodulin (CaM), a ubiquitous and essential calcium-binding messenger protein in eukaryotic cells.[1][2][3] By binding to CaM, Calmidazolium Chloride effectively inhibits the activation of a multitude of CaM-dependent enzymes and signaling pathways, making it an invaluable tool for investigating the cellular roles of calcium and calmodulin.[4] This technical guide provides an in-depth overview of Calmidazolium Chloride, including its chemical properties, mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols, and a discussion of its effects on key signaling pathways.
Chemical and Physical Properties
Calmidazolium Chloride, also known as R 24571, is a derivative of imidazole.[1][5][6] Its chemical structure and properties are summarized in the table below. It is soluble in organic solvents like DMSO and ethanol.[5][7][8] For experimental use, it is often dissolved in DMSO to prepare stock solutions.[9][10] Researchers should be aware that Calmidazolium Chloride readily adheres to glass surfaces in aqueous solutions.[9][11]
| Property | Value | Reference |
| IUPAC Name | 1-[bis(4-chlorophenyl)methyl]-3-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazol-3-ium chloride | [1] |
| Molecular Formula | C₃₁H₂₃Cl₇N₂O | [1][7][8] |
| Molecular Weight | 687.7 g/mol | [1][5][6][7] |
| CAS Number | 57265-65-3 | [1][5][7][8] |
| Appearance | White solid | [9] |
| Purity | ≥95% (HPLC) | [7][8] |
| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol | [5][8][12] |
| Storage | Store at +4°C or -20°C. Stable for ≥ 4 years at -20°C. | [5][7][8][9][12] |
Mechanism of Action: Calmodulin Antagonism
Calmodulin is a primary sensor of intracellular Ca²⁺ fluctuations. Upon binding Ca²⁺, CaM undergoes a conformational change, enabling it to interact with and modulate the activity of numerous downstream target proteins, including protein kinases, phosphatases, and phosphodiesterases.[13]
Calmidazolium Chloride exerts its primary effect by binding directly to the Ca²⁺-CaM complex. This binding event locks calmodulin in a compact, inactive conformation, preventing it from interacting with its physiological targets.[3] This inhibitory action is potent, with a high affinity for calmodulin.[6] The binding of a single molecule of Calmidazolium is sufficient to inhibit a calmodulin molecule.[3] This antagonism effectively decouples the calcium signal from its downstream cellular responses mediated by calmodulin.
Caption: Calmidazolium Chloride binds to the active Ca²⁺/CaM complex, inducing an inactive conformation.
Quantitative Inhibitory Activity
Calmidazolium Chloride has been characterized by its potent inhibition of various calmodulin-dependent enzymes. The following table summarizes key quantitative data from the literature.
| Target | Parameter | Value | Species/System | Reference |
| Calmodulin (CaM) | K_d_ | 3 nM | - | [6] |
| Calmodulin (CaM) | K_D_ | 3 ± 2 µM | Human (recombinant) | [6] |
| CaM-dependent Phosphodiesterase (PDE1) | IC₅₀ | 0.15 µM | Rat Brain | [5][6][7][8] |
| CaM-dependent Phosphodiesterase (PDE1) | IC₅₀ | 10 nM | Brain | [11] |
| Erythrocyte Ca²⁺-transporting ATPase | IC₅₀ | 0.35 µM | Erythrocyte | [5][6][7][8] |
| Heart Ca²⁺-transporting ATPase | IC₅₀ | 2.1 µM | Heart Muscle | [5] |
| Skeletal Muscle Ca²⁺-transporting ATPase | IC₅₀ | 2.9 µM | Skeletal Muscle | [5] |
| Skeletal Muscle SR Ca²⁺-ATPase | K_i_ | 60 nM | Skeletal Muscle Sarcoplasmic Reticulum | [11] |
| Store-operated Ca²⁺ channels | EC₅₀ (for influx induction) | 3 µM | - | [5] |
Off-Target and Other Biological Effects
While a potent calmodulin antagonist, Calmidazolium Chloride is known to have other biological effects, particularly at higher concentrations. These activities should be considered when interpreting experimental results.
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Calcium Influx : Calmidazolium can cause an elevation of intracellular calcium, an effect that is independent of its calmodulin inhibition.[7][8][12] This is thought to occur through the activation of a non-store-operated calcium entry (non-SOCE) pathway, potentially involving the activation of phospholipase A2 and phospholipase C.[5]
-
Ion Channel Inhibition : It has been shown to inhibit voltage-gated Ca²⁺ channels, as well as voltage-dependent Na⁺ and K⁺ channels.[11][14][15]
-
Apoptosis Induction : Calmidazolium can induce apoptosis in various cell types, including cardiac cells and certain cancer cells.[1][14][16] This process may be initiated by increased intracellular Ca²⁺, oxidative stress, and mitochondrial damage, leading to the activation of an intrinsic apoptotic pathway.[14]
Caption: Calmidazolium's off-target effects include altering Ca²⁺ homeostasis and inducing apoptosis.
Experimental Protocols
General Handling and Stock Solution Preparation
-
Storage : Store the solid compound at -20°C for long-term stability.[9]
-
Stock Solution : Prepare a concentrated stock solution (e.g., 10-100 mM) in anhydrous DMSO or ethanol.[5][7][8] Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. DMSO solutions may be stable for several weeks.[9]
-
Working Solution : Dilute the stock solution into an appropriate aqueous buffer immediately before use. Be mindful of the final DMSO concentration in the assay, as it can have its own biological effects.
-
Caution : Calmidazolium Chloride is known to bind to glass surfaces in aqueous solutions.[9] Using low-binding plasticware is recommended.
Protocol: Calmodulin Purification for Binding Assays
This protocol is adapted from methodologies used in biophysical studies of Calmidazolium-Calmodulin interactions.[6][10]
-
Expression : Express human Calmodulin in E. coli.
-
Lysis & Precipitation : Lyse the cells and perform initial protein precipitation using ammonium (B1175870) sulfate, followed by glacial acetic acid precipitation.[10]
-
Hydrophobic Interaction Chromatography (HIC) - Part 1 : Purify apo-CaM (calcium-free) on a Phenyl Sepharose column in the presence of EDTA.
-
Ion Exchange Chromatography (IEC) : Further purify the protein on a Q-Sepharose fast flow column.
-
HIC - Part 2 : Perform a second HIC purification on Phenyl Sepharose, this time loading holo-CaM (in the presence of calcium) and eluting with EDTA.[10]
-
Size-Exclusion Chromatography (SEC) : As a final polishing step, run the protein over a Sephacryl S100 column equilibrated in a suitable storage buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).[10]
-
Verification : Confirm purity and identity using SDS-PAGE and mass spectrometry.
Protocol: Measuring Calmidazolium Binding to Calmodulin via Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (K_D_), stoichiometry (n), and enthalpy (ΔH). This protocol is based on published experiments.[4][6][9]
-
Protein Preparation : Dialyze purified calmodulin extensively against the ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, 2 mM CaCl₂, pH 7.4) to ensure buffer matching.[10] Determine the final protein concentration accurately.
-
Ligand Preparation : Dissolve Calmidazolium Chloride in 100% DMSO to create a concentrated stock. Dilute this stock into the exact same ITC buffer used for the protein, ensuring the final DMSO concentration is identical between the syringe and the cell solutions to minimize heats of dilution.[6]
-
Degassing : Thoroughly degas both the protein solution and the ligand solution immediately prior to the experiment to prevent air bubbles.
-
ITC Experiment Setup :
-
Sample Cell : Load the sample cell with the calmodulin solution (e.g., 10-20 µM).
-
Syringe : Load the injection syringe with the Calmidazolium Chloride solution (e.g., 150-200 µM).
-
Parameters : Set the experiment temperature (e.g., 25°C) and a series of injection parameters (e.g., 20-30 injections of 1-2 µL each, spaced 180-300 seconds apart).
-
-
Data Acquisition : Perform the titration experiment. The instrument will measure the differential power required to maintain zero temperature difference between the sample and reference cells.
-
Data Analysis : Integrate the raw data peaks to obtain the heat change per injection. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the thermodynamic parameters (K_D_, n, ΔH).
Protocol Outline: CaM-Dependent Phosphodiesterase (PDE1) Inhibition Assay
This assay measures the ability of Calmidazolium Chloride to inhibit the hydrolysis of cyclic nucleotides (e.g., cAMP) by a Ca²⁺/CaM-activated phosphodiesterase.
-
Enzyme Source : Use purified or partially purified PDE1 from a source such as bovine or rat brain.
-
Activation : Pre-incubate the PDE1 enzyme with an optimal concentration of Ca²⁺ and Calmodulin to achieve full activation.
-
Inhibition : Add varying concentrations of Calmidazolium Chloride (and a vehicle control) to the activated enzyme mixture and incubate for a defined period.
-
Reaction Initiation : Start the enzymatic reaction by adding the substrate, typically radiolabeled [³H]-cAMP or [³H]-cGMP.
-
Reaction Termination : After a set time, stop the reaction (e.g., by boiling).
-
Product Separation : Convert the product ([³H]-AMP or [³H]-GMP) to [³H]-adenosine or [³H]-guanosine using a snake venom nucleotidase. Separate the resulting nucleoside from the unhydrolyzed substrate using anion-exchange chromatography.
-
Quantification : Measure the radioactivity of the product via liquid scintillation counting.
-
Analysis : Calculate the percent inhibition for each Calmidazolium Chloride concentration and determine the IC₅₀ value.
Caption: General workflow for determining the inhibitory activity of Calmidazolium on a CaM-dependent enzyme.
Safety and Handling
-
Hazard : Calmidazolium Chloride may cause skin and serious eye irritation, and may cause respiratory irritation.
-
Precautions : Handle with standard laboratory precautions. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid breathing dust.
-
First Aid : In case of contact, wash the affected area thoroughly with water. For eye contact, rinse for several minutes. If inhaled, move to fresh air. If symptoms persist, seek medical attention.
Conclusion
Calmidazolium Chloride remains a cornerstone pharmacological tool for the study of Ca²⁺/calmodulin-mediated signaling. Its high potency and well-characterized mechanism of action make it highly effective for inhibiting CaM-dependent processes in vitro and in cell-based assays. However, researchers must remain cognizant of its potential off-target effects, including the modulation of ion channels and induction of apoptosis, and design experiments with appropriate controls to ensure accurate interpretation of results. This guide provides the foundational technical information required for the effective and responsible use of Calmidazolium Chloride in a research setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of skeletal muscle sarcoplasmic reticulum CaATPase activity by calmidazolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metal binding affinity and structural properties of calmodulin‐like protein 14 from Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dynamics and structural changes of calmodulin upon interaction with the antagonist calmidazolium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calmidazolium and arachidonate activate a calcium entry pathway that is distinct from store-operated calcium influx in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Quantitative Determination of Ca2+-binding to Ca2+-sensor Proteins by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calmodulin-stimulated plasma membrane (Ca2+ + Mg2+)-ATPase: inhibition by calcium channel entry blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Regulatory mechanisms controlling store-operated calcium entry [frontiersin.org]
- 11. Assay of calmodulin by Ca2+-dependent phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Calmidazolium, a calmodulin antagonist, stimulates calcium-troponin C and calcium-calmodulin-dependent activation of striated muscle myofilaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of calmodulin-stimulated (Ca2+ + Mg2+)-ATPase activity by dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 15. Determination of Ca2+/Calmodulin-Stimulated Phosphodiesterase Activity in Intact Cells | Springer Nature Experiments [experiments.springernature.com]
- 16. Regulation of calmodulin-stimulated cyclic nucleotide phosphodiesterase (PDE1): review - PubMed [pubmed.ncbi.nlm.nih.gov]
